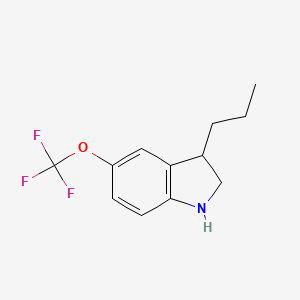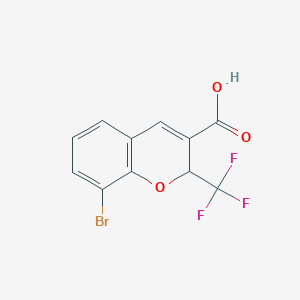![molecular formula C10H9N3O2 B13220638 2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid is a heterocyclic compound that contains both pyridine and imidazole rings These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
The synthesis of 2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid typically involves the reaction of 2-aminopyridine with glyoxal and ammonia, forming the imidazole ring . This intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to biological targets .
Comparison with Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
2-(Pyridin-3-yl)-1H-imidazole: This compound has similar biological activities but different binding affinities.
2-(Pyridin-4-yl)-1H-imidazole: It shares structural similarities but has distinct chemical reactivity.
2-(Pyridin-2-yl)-1H-imidazole: This compound has different pharmacological properties due to the position of the nitrogen atom in the pyridine ring.
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid stands out due to its unique combination of the pyridine and imidazole rings, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)7-13-6-5-12-10(13)8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) |
InChI Key |
WDYPNRWCOZEKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)

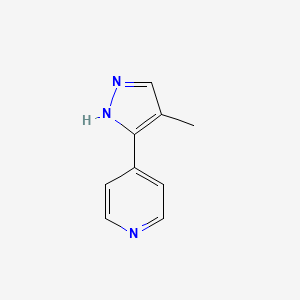
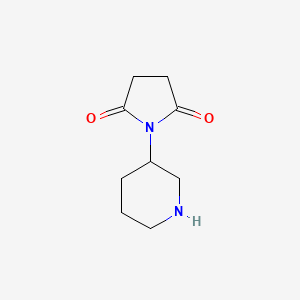
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)
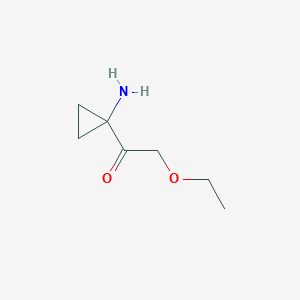
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)

![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)
